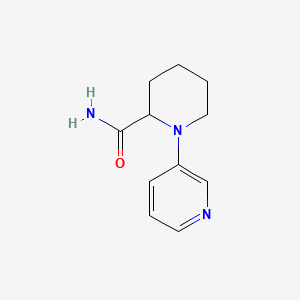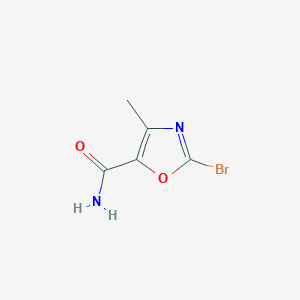
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its two chlorine atoms at positions 5 and 7, and its tetrahydro structure, which means it contains four hydrogen atoms added to the naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting materials such as 2,6-dichloropyridine can undergo cyclization reactions in the presence of reducing agents and catalysts to form the desired naphthyridine structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, using techniques such as microwave-assisted synthesis and solvent-free reactions .
Analyse Chemischer Reaktionen
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound exhibits various biological activities, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5,7-Dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine can be compared with other similar compounds such as:
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns and biological activities.
1,6-Naphthyridine: Known for its anticancer and antimicrobial properties.
1,8-Naphthyridine: Exhibits a range of biological activities and is used in medicinal chemistry
Eigenschaften
Molekularformel |
C8H8Cl2N2 |
|---|---|
Molekulargewicht |
203.07 g/mol |
IUPAC-Name |
5,7-dichloro-1,2,3,4-tetrahydro-2,6-naphthyridine |
InChI |
InChI=1S/C8H8Cl2N2/c9-7-3-5-4-11-2-1-6(5)8(10)12-7/h3,11H,1-2,4H2 |
InChI-Schlüssel |
PRGJXKSAKCERNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=CC(=NC(=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)










![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)

